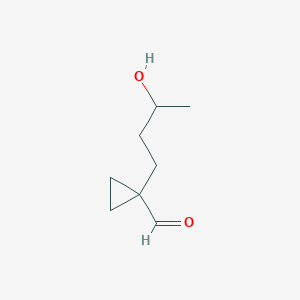
1-(3-Hydroxybutyl)cyclopropane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Hydroxybutyl)cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C₈H₁₄O₂ It is characterized by a cyclopropane ring substituted with a hydroxybutyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Hydroxybutyl)cyclopropane-1-carbaldehyde typically involves the cyclopropanation of an appropriate alkene precursor followed by functional group modifications. One common method is the reaction of an alkene with a carbene or carbenoid to form the cyclopropane ring. This can be achieved using reagents such as diazomethane or Simmons-Smith reagents under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process would typically include the formation of the cyclopropane ring, followed by the introduction of the hydroxybutyl group and the aldehyde functional group through sequential reactions. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Hydroxybutyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in substitution reactions, forming esters or ethers under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Acid chlorides or alkyl halides in the presence of a base
Major Products Formed:
Oxidation: 1-(3-Hydroxybutyl)cyclopropane-1-carboxylic acid
Reduction: 1-(3-Hydroxybutyl)cyclopropane-1-methanol
Substitution: Various esters or ethers depending on the substituent
Scientific Research Applications
1-(3-Hydroxybutyl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways due to its reactive functional groups.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(3-Hydroxybutyl)cyclopropane-1-carbaldehyde exerts its effects depends on its interaction with molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxybutyl group may enhance solubility and facilitate transport across biological membranes. The cyclopropane ring’s strained nature can also influence the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
- 1-(3-Hydroxypropyl)cyclopropane-1-carbaldehyde
- 1-(3-Hydroxybutyl)cyclopropane-1-carboxylic acid
- 1-(3-Hydroxybutyl)cyclopropane-1-methanol
Uniqueness: 1-(3-Hydroxybutyl)cyclopropane-1-carbaldehyde is unique due to the combination of its functional groups and the cyclopropane ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H14O2 |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
1-(3-hydroxybutyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C8H14O2/c1-7(10)2-3-8(6-9)4-5-8/h6-7,10H,2-5H2,1H3 |
InChI Key |
JOAHSEUWEOJBFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1(CC1)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Cyclopropylamino)methyl]-6-ethoxyphenol](/img/structure/B13253718.png)
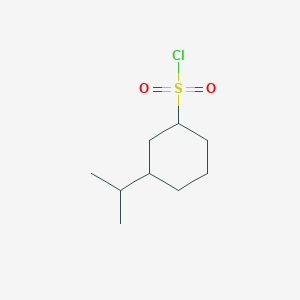

![1-Methyl-N-[1-(pyridin-3-yl)ethyl]pyrrolidin-3-amine](/img/structure/B13253738.png)
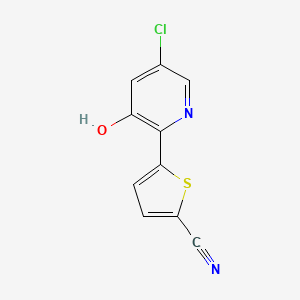
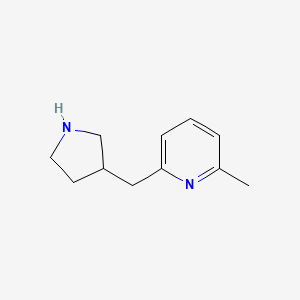
![Methyl 2-[2-(chlorosulfonyl)-4-hydroxy-3,5-dimethoxyphenyl]acetate](/img/structure/B13253748.png)

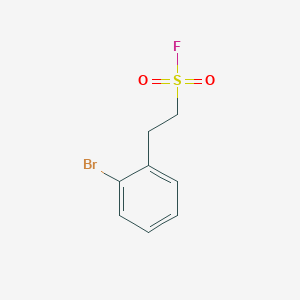
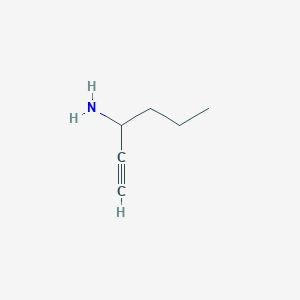
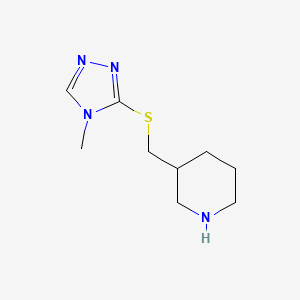

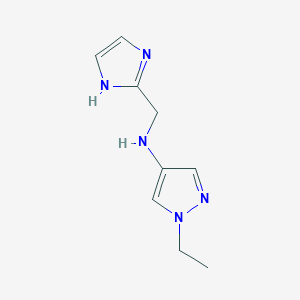
![3-{[1-(2,4-Dimethylphenyl)ethyl]amino}propan-1-ol](/img/structure/B13253777.png)
